molecular formula C12H12N2O B1502706 Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) CAS No. 685533-75-9

Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI)

Cat. No.: B1502706
CAS No.: 685533-75-9
M. Wt: 200.24 g/mol
InChI Key: HEZVDGSFVTWEBA-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) is a substituted benzylamine derivative characterized by a pyridinyloxy group at the 3-position of the benzene ring.

Properties

IUPAC Name

(3-pyridin-4-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZVDGSFVTWEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666879
Record name 1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685533-75-9
Record name 1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) typically involves the following steps:

    Formation of the Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenated phenol to form the pyridin-4-yloxy intermediate.

    Coupling Reaction: The pyridin-4-yloxy intermediate is then coupled with a phenylmethanamine derivative under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural analogs of Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI), focusing on substituent differences and their implications:

Compound Name (9CI) Substituents CAS Number Molecular Formula Key Features
Benzenemethanamine, 3-(4-pyridinyloxy)- 3-(4-pyridinyloxy) Not provided Likely C₁₂H₁₂N₂O Pyridine ring introduces potential hydrogen bonding and π-π interactions.
Benzenemethanamine, 3-ethyl-4-methoxy- 3-ethyl, 4-methoxy 744185-65-7 C₁₀H₁₅NO Alkyl and methoxy groups enhance lipophilicity .
Benzenemethanamine, 2,4-difluoro-N-methyl- 2,4-difluoro, N-methyl Not provided C₉H₁₁F₂N Fluorine atoms improve metabolic stability and membrane permeability .
Benzenemethanamine, 4-ethoxy-3-fluoro-α-methyl- 4-ethoxy, 3-fluoro, α-methyl 634150-90-6 C₁₁H₁₆FNO Ethoxy and fluoro groups may alter electronic properties .
Benzenemethanamine, 2-(cyclopropylmethoxy)- 2-(cyclopropylmethoxy) 771572-58-8 C₁₁H₁₅NO Cyclopropylmethoxy group adds steric bulk and conformational rigidity .

Physical and Chemical Properties

Available data for analogs suggest significant variability in properties based on substituents:

  • Boiling Point and Density : For 2,4-difluoro-N-methyl-benzenemethanamine, predicted boiling point is 171.0±25.0 °C , and density is 1.126±0.06 g/cm³ . These values likely differ for the pyridinyloxy derivative due to the polar pyridine ring.
  • Acidity (pKa) : The pKa of 2,4-difluoro-N-methyl-benzenemethanamine is 9.02±0.10 , indicating moderate basicity . Substituents like pyridinyloxy (a weak base) may lower pKa compared to methoxy or alkyl groups.
  • Stability : Fluorinated derivatives (e.g., 2,4-difluoro-N-methyl-) require storage at 2–8°C to prevent degradation , whereas methoxy/ethoxy analogs may exhibit greater thermal stability.

Biological Activity

Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI), also known as a pyridinyloxy derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The compound features a benzenemethanamine core with a pyridinyloxy group, which is critical for its interaction with biological targets.

The biological activity of Benzenemethanamine, 3-(4-pyridinyloxy)- is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been proposed based on current research:

  • Receptor Tyrosine Kinase Inhibition : The compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. In vitro studies indicated significant inhibition against several RTKs, including EGFR and PDGFR .
  • Anticancer Activity : In a series of synthesized derivatives, compounds similar to Benzenemethanamine exhibited potent anticancer properties, particularly against human cancer cell lines such as HepG2 and A549. The half-maximal effective concentration (EC50) values were reported to be below 10 µM in some cases .
  • Apoptosis Induction : Studies have demonstrated that certain derivatives induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that Benzenemethanamine could be developed as a therapeutic agent targeting apoptotic pathways .

Biological Activity Data Table

Activity Type Target/Cell Line IC50/EC50 (µM) Reference
RTK InhibitionEGFR0.91
Anticancer ActivityHepG2<10
Apoptosis InductionA549<10

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of various derivatives of Benzenemethanamine on HepG2 and A549 cell lines. The results indicated that compound 6A , a close analogue, showed strong antagonist activity against RXRα with an EC50 of 1.68 ± 0.22 µM and significant anti-proliferative effects .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Benzenemethanamine derivatives to target proteins involved in cancer progression. These studies revealed favorable interactions with key residues in the active sites of RTKs, supporting the hypothesis that these compounds could serve as effective inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI)
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